3-methyl-N-(pyridin-4-ylmethyl)aniline
Description
3-Methyl-N-(pyridin-4-ylmethyl)aniline (CAS: 355395-76-5) is an aniline derivative with the molecular formula C₁₃H₁₄N₂ and a molecular weight of 198.26 g/mol . The compound features a methyl group at the 3-position of the aniline ring and a pyridin-4-ylmethyl substituent on the nitrogen atom.
Properties
Molecular Formula |
C13H14N2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
3-methyl-N-(pyridin-4-ylmethyl)aniline |
InChI |
InChI=1S/C13H14N2/c1-11-3-2-4-13(9-11)15-10-12-5-7-14-8-6-12/h2-9,15H,10H2,1H3 |
InChI Key |
PVHUUGKPAJJYPK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NCC2=CC=NC=C2 |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2=CC=NC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their substituents, molecular weights, and notable properties:
Physicochemical Properties
Pharmacological Relevance
- JPIII (dimethoxyphenyl analog) has been investigated for its role in preserving left ventricular systolic function via Orai1 channel inhibition, highlighting the impact of bulky substituents on biological activity .
- Nitro-containing analogs (e.g., 12a-d ) are often explored as kinase inhibitors or antimicrobial agents due to their electrophilic nitro groups, which facilitate covalent interactions with target proteins .
Case Study: Substituent-Driven Activity
- Nitro Derivatives : In a study comparing 12a-d , the para-nitro derivative (12a) showed 10-fold higher inhibitory activity against a target enzyme compared to the meta-nitro analog (12c). This underscores the importance of substituent geometry .
- Methoxy vs. Methyl : The methoxy analog’s higher molecular weight and polarity correlate with prolonged plasma half-life in pharmacokinetic studies, making it preferable for oral drug formulations .
Structural Insights from Crystallography
For example, the CSD contains data for over 500,000 structures, enabling comparative studies on bond lengths and angles influenced by substituents.
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